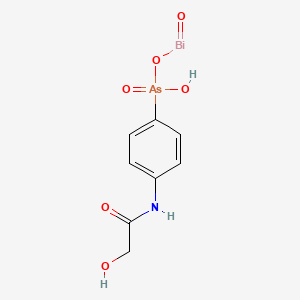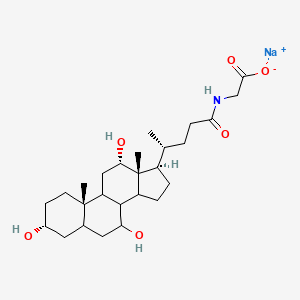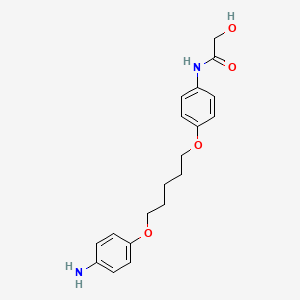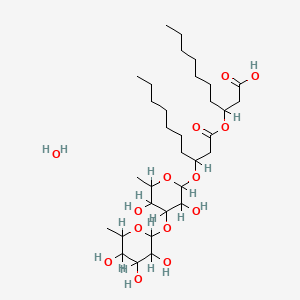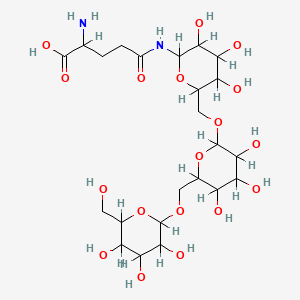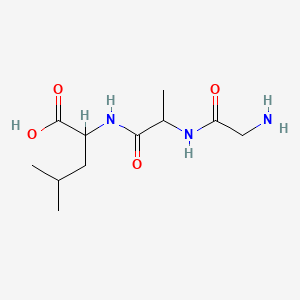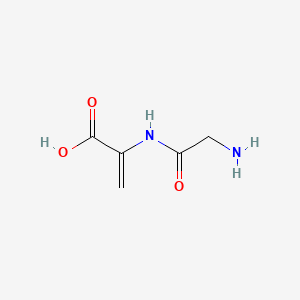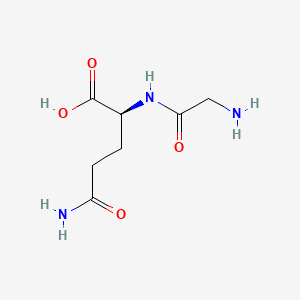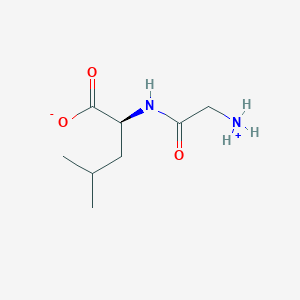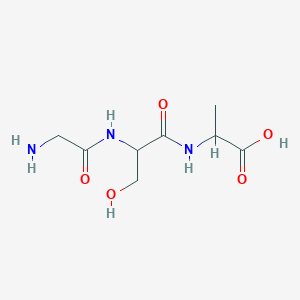![molecular formula C24H18N4O B1671985 3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile CAS No. 136194-77-9](/img/structure/B1671985.png)
3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile
Overview
Description
GO-6976: Go-6976 or PD406976 , belongs to the class of indolocarbazole compounds. Its chemical structure consists of a fused ring system, making it an interesting target for research. Specifically, GO-6976 is an organic protein kinase inhibitor .
Mechanism of Action
Target of Action
Go 6976 primarily targets Protein Kinase C (PKC) . It has some specificity for PKC alpha and beta . It is also a potent inhibitor of PKD and the tyrosine kinases Jak2 and FLT3 . These targets play crucial roles in various cellular processes, including cell cycle regulation and signal transduction.
Mode of Action
Go 6976 is an ATP-competitive PKC inhibitor . It selectively inhibits Ca2±dependent PKC isoforms over Ca2±independent ones . It also blocks JNK activation and inhibits PKCα-mediated, TPA-stimulated phosphorylation of CREB at Ser133 .
Biochemical Pathways
Go 6976 affects several biochemical pathways. It inhibits the checkpoint kinases Chk1 and/or Chk2, which regulate cell cycle arrest . It also blocks JNK activation and inhibits PKCα-mediated, TPA-stimulated phosphorylation of CREB at Ser133 . These actions can lead to changes in cell cycle progression and signal transduction.
Pharmacokinetics
It is known to be soluble in dmso at 25 mg/ml , but very poorly soluble in ethanol and water . This solubility profile may impact its bioavailability and distribution in the body.
Action Environment
The action of Go 6976 can be influenced by environmental factors. For instance, its solubility in different solvents can affect its bioavailability and distribution in the body . Additionally, its effectiveness at abrogating S and G2 arrest in human serum suggests that it may interact with other components in the biological environment .
Biochemical Analysis
Biochemical Properties
Go 6976 is a potent inhibitor of protein kinase C (PKC), specifically the Ca2±dependent PKCα and PKCβ . It selectively inhibits these isoforms over Ca2±independent ones . The inhibition of these enzymes by Go 6976 plays a crucial role in its biochemical reactions .
Cellular Effects
Go 6976 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate hyperglycemia-induced insulin resistance . It also inhibits TLR-mediated cytokine production in human and mouse macrophages . Furthermore, Go 6976 is thought to induce the formation of cell junctions, thereby inhibiting the invasion of urinary bladder carcinoma cells .
Molecular Mechanism
The molecular mechanism of Go 6976 involves its interaction with specific enzymes at the molecular level. It acts as an ATP-competitive inhibitor, specifically inhibiting the Ca2±dependent PKCα and PKCβ isozymes . It also targets components of the mTORC1 signaling pathway . These interactions result in changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
Go 6976 is involved in several metabolic pathways due to its inhibitory effects on PKC. PKC plays a crucial role in various cellular processes, including cell growth and differentiation, gene expression, and secretion . Therefore, Go 6976’s interaction with PKC can influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes:: GO-6976 can be synthesized through various routes. One common method involves the condensation of appropriate starting materials to form the indolocarbazole core. Detailed synthetic procedures are available in the literature.
Reaction Conditions:: The specific reaction conditions for GO-6976 synthesis may vary, but typically involve a combination of organic chemistry techniques, such as cyclization, amidation, and nitrile formation.
Industrial Production:: While GO-6976 is primarily used in research, its industrial-scale production methods are not widely documented. It is mainly obtained through laboratory synthesis.
Chemical Reactions Analysis
Reactivity:: GO-6976 exhibits selectivity for protein kinase C (PKC) isoforms, particularly PKCα and PKCβ1. It inhibits their activity by competing with ATP binding.
Common Reagents and Conditions::PKC Inhibition: GO-6976 selectively inhibits Ca^2±dependent PKCα (IC502.3 nM) and PKCβ1 (IC506.2 nM) isoforms.
Flt3 Inhibition: GO-6976 also acts as a potent inhibitor of Flt3 (IC500.7 nM).
Major Products:: The major products resulting from GO-6976 reactions are related to its effects on PKC and Flt3 signaling pathways.
Scientific Research Applications
GO-6976 has diverse applications across scientific disciplines:
Chemistry: Studying kinase inhibition mechanisms.
Biology: Investigating cellular signaling pathways.
Medicine: Potential therapeutic implications, including cancer treatment.
Industry: Limited industrial applications due to its research-oriented nature.
Comparison with Similar Compounds
GO-6976 stands out due to its specificity for PKC isoforms. Similar compounds include other protein kinase inhibitors, but GO-6976’s unique selectivity sets it apart.
Properties
IUPAC Name |
3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c1-27-17-9-4-2-7-14(17)20-21-16(13-26-24(21)29)19-15-8-3-5-10-18(15)28(12-6-11-25)23(19)22(20)27/h2-5,7-10H,6,12-13H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVYILCFSYNJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C4C(=C5C6=CC=CC=C6N(C5=C31)CCC#N)CNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159731 | |
| Record name | Go 6976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136194-77-9 | |
| Record name | 12-(2-Cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136194-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Go 6976 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136194779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Go-6976 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17029 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Go 6976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GO-6976 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9IQO7JZ16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



